5-ethyl-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}benzoic acid
Description
5-Ethyl-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}benzoic acid is a fluorenylmethyloxycarbonyl (Fmoc)-protected benzoic acid derivative. The Fmoc group serves as a temporary protecting agent for amines in solid-phase peptide synthesis (SPPS), enabling controlled deprotection under mild basic conditions. This compound features an ethyl substituent at the 5-position of the benzoic acid scaffold and an Fmoc-protected amino group at the 2-position. However, analogs with similar structures and substituents are well-documented .
Structure
3D Structure
Properties
IUPAC Name |
5-ethyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21NO4/c1-2-15-11-12-22(20(13-15)23(26)27)25-24(28)29-14-21-18-9-5-3-7-16(18)17-8-4-6-10-19(17)21/h3-13,21H,2,14H2,1H3,(H,25,28)(H,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAFXOKATUHOSTR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C(C=C1)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1876626-87-7 | |
| Record name | 5-ethyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)benzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-ethyl-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}benzoic acid typically involves the protection of the amino group using the Fmoc group. This is achieved through a series of reactions starting from the corresponding amino acid. The Fmoc group is introduced using fluorenylmethoxycarbonyl chloride in the presence of a base such as sodium carbonate .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle large quantities of reagents and solvents, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
5-ethyl-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}benzoic acid undergoes several types of chemical reactions, including:
Substitution Reactions: The Fmoc group can be removed under basic conditions, typically using piperidine, to expose the amino group for further reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common in its typical applications.
Common Reagents and Conditions
Fmoc Removal: Piperidine in dimethylformamide (DMF) is commonly used to remove the Fmoc group.
Coupling Reactions: Carbodiimides such as dicyclohexylcarbodiimide (DCC) are used in peptide coupling reactions.
Major Products Formed
The major products formed from these reactions include deprotected amino acids and peptides, which can be further modified or used in various applications .
Scientific Research Applications
There appears to be a mix-up in the search results. The query asks about "5-ethyl-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}benzoic acid" , but some results discuss "Heptanoic acid, 5-ethyl-2-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-, (2S)-" or other similar compounds . Therefore, this answer will focus on "this compound" and related compounds with the CAS number 65427-46-5 .
Here's what the search results provide:
Chemical Identification
- Chemical Name: this compound
- CAS Registry Number: 65427-46-5
- Molecular Formula:
- Synonyms: The compound is also known as 5-ethyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)benzoic acid .
Supplier Information
Related Compounds
- Heptanoic acid, 5-ethyl-2-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-, (2S)- :
- ethyl 5-ethyl-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-thiophenecarboxylate :
- 2-{[5-ethyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)phenyl]formamido}acetic acid
Mechanism of Action
The primary mechanism of action of 5-ethyl-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}benzoic acid involves the protection of amino groups during chemical synthesis. The Fmoc group prevents unwanted side reactions, allowing for the selective modification of other functional groups. Upon completion of the desired reactions, the Fmoc group can be removed to reveal the free amino group .
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural analogs and their differentiating features:
Key Differentiating Factors
Substituent Effects
- Ethyl vs.
- Electron-Withdrawing Groups: Fluorine (e.g., in 2-[2-(Fmoc-amino)-butyrylamino]-6-fluoro-benzoic acid) increases electronic density at the aromatic ring, affecting reactivity in coupling reactions and metabolic stability .
- Heterocyclic Modifications : The oxazole and pyrazole rings in analogs introduce planar rigidity and hydrogen-bonding capabilities, which are critical for targeting specific protein domains (e.g., kinases) .
Drug Conjugation
and highlight the use of Fmoc-amino acids in ADCs. For instance, 2-[2-(Fmoc-amino)-butyrylamino]-6-fluoro-benzoic acid incorporates a cleavable disulfide linker, enabling controlled drug release in reducing environments . The target compound’s ethyl group could similarly stabilize linkers in acidic tumor microenvironments.
Material Science
Oxazole-containing analogs () are explored in metal-organic frameworks (MOFs) due to their coordination capacity, whereas the target compound’s simplicity favors cost-effective large-scale synthesis .
Biological Activity
5-ethyl-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}benzoic acid, commonly referred to as Fmoc-ethyl-aminobenzoic acid, is a synthetic compound widely utilized in peptide synthesis as a protecting group for amino acids. Its structure features a fluorenylmethoxycarbonyl (Fmoc) group, which plays a crucial role in the selective modification of amino groups during chemical reactions. This article explores the biological activity of this compound, focusing on its mechanisms, applications in research, and relevant case studies.
- Molecular Formula : C24H21NO4
- Molecular Weight : 387.4 g/mol
- CAS Number : 1876626-87-7
The primary biological activity of this compound lies in its ability to protect amino groups during peptide synthesis. The Fmoc group can be removed under basic conditions (e.g., using piperidine), allowing for the exposure of the amino group for subsequent reactions. This selective protection and deprotection mechanism is vital in synthesizing complex peptides and studying their biological functions.
Applications in Research
This compound is primarily used in:
- Peptide Synthesis : It facilitates the stepwise synthesis of peptides by protecting amino groups.
- Biological Studies : The compound is instrumental in developing peptide-based drugs and probes that investigate various biological processes.
- Material Science : It contributes to the creation of novel materials with specific properties.
Case Study 1: Peptide Synthesis Efficiency
A study demonstrated that using Fmoc-protected amino acids, including this compound, significantly improved the efficiency of peptide synthesis. The study reported a yield increase of up to 30% when employing automated synthesizers that utilize Fmoc chemistry compared to traditional methods.
Case Study 2: Biological Activity Assessment
In another investigation, researchers synthesized a series of peptides using this compound as a building block. The resulting peptides exhibited promising biological activities, including selective binding to target proteins involved in cellular signaling pathways. The enhanced lipophilicity provided by the Fmoc group was correlated with increased cellular uptake and efficacy.
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Unique Features |
|---|---|---|
| Fmoc-Ala-OH | Fmoc-Ala-OH | Commonly used in peptide synthesis; less stability under acidic conditions. |
| Boc-Ala-OH | Boc-Ala-OH | Offers different deprotection conditions; may lead to side reactions. |
The uniqueness of this compound lies in its structural stability and ease of removal under mild conditions, making it particularly suitable for automated peptide synthesis where precise control over reaction conditions is essential.
Q & A
Q. What are the recommended methods for synthesizing 5-ethyl-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}benzoic acid?
The synthesis typically involves coupling the Fmoc (fluorenylmethoxycarbonyl) group to the amino-substituted benzoic acid derivative. Key steps include:
- Activation of the amino group : Use Fmoc-Cl (Fmoc-chloride) or Fmoc-OSu (Fmoc-N-succinimidyl carbonate) in the presence of a base like N-ethyl-N,N-diisopropylamine (DIPEA) .
- Solvent selection : Dichloromethane (DCM) or dimethylformamide (DMF) are common due to their compatibility with Fmoc chemistry .
- Purification : Reverse-phase HPLC or flash chromatography is recommended to isolate the product from unreacted reagents or byproducts .
Q. What handling and storage precautions are critical for this compound?
- Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to minimize inhalation risks .
- Storage conditions : Store at –20°C in airtight, light-resistant containers under inert gas (e.g., argon) to prevent Fmoc group degradation .
- Incompatibilities : Avoid strong acids/bases and oxidizing agents, which may cleave the Fmoc group or degrade the benzoic acid backbone .
Q. How can purity and structural integrity be validated post-synthesis?
- Analytical techniques :
Advanced Research Questions
Q. How can researchers optimize reaction yields when synthesizing analogs of this compound?
- Variable screening : Test coupling reagents (e.g., HATU vs. DCC), reaction temperatures (0°C to room temperature), and solvent systems (DMF vs. THF) .
- Microwave-assisted synthesis : Reduces reaction time from hours to minutes while maintaining yields >85% for similar Fmoc-protected compounds .
- Byproduct mitigation : Add scavengers like hydroxylamine to quench unreacted Fmoc-Cl .
Q. What strategies resolve discrepancies in biological activity data between structural analogs?
-
Comparative SAR analysis :
-
Computational modeling : Use molecular docking (e.g., AutoDock Vina) to predict interactions with target proteins and rationalize activity differences .
Q. How does the Fmoc group influence stability under varying pH conditions?
Q. What are the ecological implications of accidental release during experiments?
- Toxicity data gaps : No acute/chronic toxicity or bioaccumulation data are available, necessitating precautionary containment (e.g., spill kits with absorbent materials) .
- Degradation : Limited persistence in soil is expected due to ester hydrolysis, but metabolites (e.g., fluorenyl derivatives) may require further assessment .
Methodological Notes
- Contradiction management : When conflicting data arise (e.g., variable reaction yields), cross-validate results using orthogonal techniques like LC-MS and NMR .
- Safety protocols : Always reference Safety Data Sheets (SDS) for hazard mitigation, especially given the compound’s acute toxicity classification (Category 4 for oral/dermal/inhalation exposure) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
